molecular formula C21H16N4O B2962624 N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide CAS No. 2034432-78-3

N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide

Cat. No.: B2962624
CAS No.: 2034432-78-3
M. Wt: 340.386
InChI Key: QAWAUMNGUPVIRB-UHFFFAOYSA-N
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Description

“N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide” is a derivative of quinoline-carboxamide . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors . They have shown good anti-proliferative activities against several cell lines .


Synthesis Analysis

The synthesis of quinoline-2-carboxamide derivatives involves various protocols that have been reported in the literature . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused with a pyridine ring . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Scientific Research Applications

Radioligands for Imaging

N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide derivatives have been explored as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds, through specific modifications, have shown promise for imaging PBRs in various organs, suggesting their utility in the study of inflammation and neurodegeneration (Matarrese et al., 2001).

Coordination Chemistry for NO Delivery

The synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and their potential as agents for targeted delivery of nitric oxide (NO) to biological sites has been reported. These compounds can form coordinate bonds with metal ions, which upon irradiation with long-wavelength light, release NO at the targeted site. This property is particularly relevant for therapeutic strategies aimed at cancer and other diseases where NO delivery can be beneficial (Yang et al., 2017).

Inhibitors of DNA Methylation

Quinoline-based carboxamides have been investigated for their ability to inhibit DNA methyltransferases (DNMTs), which are key enzymes involved in the epigenetic regulation of gene expression. These inhibitors could potentially be used for the treatment of cancers and other diseases characterized by abnormal DNA methylation patterns. Compounds derived from this compound showed activities comparable to known DNMT inhibitors, indicating their potential in epigenetic therapy (Rilova et al., 2014).

Material Science and Corrosion Inhibition

In the field of material science, carboxamide derivatives of quinoline have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their effective inhibition performance highlights the potential of these compounds in protecting metals from corrosion, which is crucial for the longevity and safety of industrial equipment (Erami et al., 2019).

Future Directions

The future directions in the study of quinoline-2-carboxamide derivatives could involve further exploration of their potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors . Additionally, more research could be conducted to improve the synthesis methods and to explore other potential applications of these compounds .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(19-8-7-15-4-1-2-6-18(15)25-19)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWAUMNGUPVIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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